1-(5-Bromopyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]thiourea
Overview
Description
1-(5-Bromopyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]thiourea is a compound of interest in various scientific fields due to its unique chemical structure and properties
Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Structure of Thiourea Derivatives of Functionally Substituted Pyridines : Research led by Nurkenov et al. (2021) focused on synthesizing thiourea derivatives containing pharmacologically active pyridine moieties. These compounds were derived from functionally substituted pyridines such as 2-amino-5-bromopyridine. Their structures were confirmed through comprehensive spectroscopic methods, establishing the groundwork for further application studies in various scientific fields Nurkenov et al., 2021.
Application in Oxidative C–H Functionalization
Hypervalent Iodine Promoted Regioselective Oxidative C–H Functionalization : Mariappan et al. (2016) developed a method for synthesizing biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines from heteroaryl-thioureas. This process, involving oxidative C–S bond formation, highlights the potential for creating valuable compounds through efficient and metal-free approaches Mariappan et al., 2016.
Catalytic Activity Enhancement
Quantification of Catalytic Activity for Electrostatically Enhanced Thioureas : A study by Fan et al. (2018) introduced charged thiourea derivatives as novel catalysts significantly more active in Friedel-Crafts reactions than traditional thioureas. This research offers a new direction in organocatalyst design, leveraging the addition of positively charged centers to enhance reactivity Fan, Payne, & Kass, 2018.
Antimicrobial Activity
Synthesis and Antimicrobial Activity of Pyridines Bearing Thiazoline and Thiazolidinone Moieties : Hassan et al. (1998) synthesized new pyridines with thiazoline and thiazolidinone moieties, demonstrating moderate antimicrobial activity against Gram-positive bacteria. This study illustrates the potential of thiourea derivatives in contributing to the development of new antimicrobial agents Hassan, El-Koussi, & Farghaly, 1998.
Analytical Applications
A Novel Fluorescence Probe Based on p-Acid-Br for Thiourea Detection : Research by Wang et al. (2016) developed a phenyleneethynylene derivative-based sensor for thiourea detection. This sensor demonstrated high specificity, excellent stability, and good reproducibility, offering a new avenue for sensitive thiourea assays in various samples Wang et al., 2016.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 5-bromopyridin-2-amine with 2-(trifluoromethyl)phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure cost-effectiveness and high yield in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The bromopyridine group can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF3N3S/c14-8-5-6-11(18-7-8)20-12(21)19-10-4-2-1-3-9(10)13(15,16)17/h1-7H,(H2,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUIHAJIUNBKHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NC2=NC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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